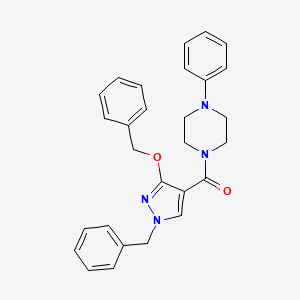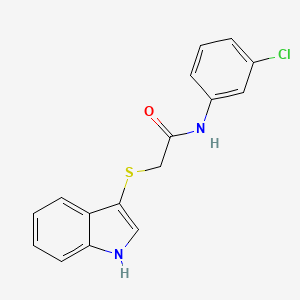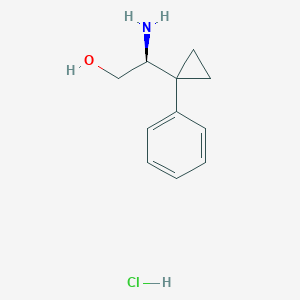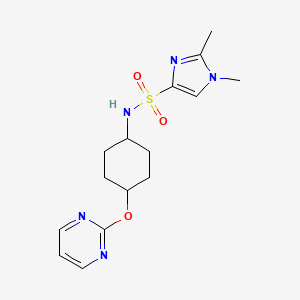
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
The exact mass of the compound 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical under discussion has a structural relation to compounds involved in various synthetic pathways and applications in chemical research. For instance, the synthesis of heavily substituted 2-aminopyridines through the displacement of a methylsulfinyl group showcases the manipulation of pyridine derivatives for creating compounds with diverse polar substituents, which could be related to or inspire methods for synthesizing or modifying the compound (S. Teague, 2008). Moreover, the development of novel pyridine and fused pyridine derivatives with antimicrobial and antioxidant activities highlights the potential biomedical research applications of pyridine-related structures (E. M. Flefel et al., 2018).
Molecular Docking and In Vitro Screening
The application of molecular docking and in vitro screening to novel pyridine derivatives, as mentioned in the study by Flefel et al. (2018), illustrates the potential of such compounds in drug discovery and development. This approach helps identify compounds with promising binding affinities to target proteins, indicating the potential research interest in compounds like 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one for similar applications.
Photochemical and Thermal Synthesis
The photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands shows the versatility of pyridine derivatives in forming complexes with metals for potential applications in materials science, catalysis, and as photoactive components (S. Bonnet et al., 2003). These synthesis methods could be relevant for exploring the reactivity and complexation behavior of the compound under discussion.
Anticancer Activity
Research into the synthesis of substituted benzamide/benzene sulfonamide derivatives with anticancer properties highlights the potential therapeutic applications of pyridine-containing compounds. Such studies suggest that compounds structurally related to 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one could be explored for their anticancer activities, providing a foundation for further medicinal chemistry research (K. Redda et al., 2011).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14-7-8-17(20-19-14)25-15-9-11-21(13-15)18(22)10-12-26(23,24)16-5-3-2-4-6-16/h2-8,15H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRIVWBKEUAUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-chlorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2749478.png)


![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide](/img/structure/B2749486.png)



![Ethyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2749491.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-nitrophenyl)methoxy]pyran-4-one](/img/structure/B2749495.png)
